molecular formula C18H12Cl2O3S B14639839 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride CAS No. 53446-31-4

6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride

Cat. No.: B14639839
CAS No.: 53446-31-4
M. Wt: 379.3 g/mol
InChI Key: KCOHXJVCZARPDM-UHFFFAOYSA-N
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Description

6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₈H₁₂Cl₂O₃S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as benzoyl, chloromethyl, and sulfonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride typically involves multiple steps, starting from naphthalene derivatives. One common route includes the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Sulfonation: The amino group is then sulfonated to form 1-aminonaphthalene-2-sulfonic acid.

    Chloromethylation: The sulfonic acid derivative undergoes chloromethylation to introduce the chloromethyl group.

    Benzoylation: Finally, the compound is benzoylated to introduce the benzoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and various amines are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted naphthalene derivatives.

Scientific Research Applications

6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and dyes.

    Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride involves its functional groups:

    Electrophilic Sites: The benzoyl and sulfonyl chloride groups act as electrophilic sites, making the compound reactive towards nucleophiles.

    Nucleophilic Sites: The chloromethyl group can act as a nucleophilic site, undergoing substitution reactions.

    Molecular Targets and Pathways: The compound can interact with various molecular targets, such as enzymes and proteins, through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Benzoyl-5-(bromomethyl)naphthalene-2-sulfonyl chloride: Similar structure but with a bromomethyl group instead of chloromethyl.

    6-Benzoyl-5-(hydroxymethyl)naphthalene-2-sulfonyl chloride: Contains a hydroxymethyl group instead of chloromethyl.

    6-Benzoyl-5-(methoxymethyl)naphthalene-2-sulfonyl chloride: Features a methoxymethyl group instead of chloromethyl.

Uniqueness

6-Benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both benzoyl and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations.

Properties

CAS No.

53446-31-4

Molecular Formula

C18H12Cl2O3S

Molecular Weight

379.3 g/mol

IUPAC Name

6-benzoyl-5-(chloromethyl)naphthalene-2-sulfonyl chloride

InChI

InChI=1S/C18H12Cl2O3S/c19-11-17-15-9-7-14(24(20,22)23)10-13(15)6-8-16(17)18(21)12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

KCOHXJVCZARPDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl)CCl

Origin of Product

United States

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